molecular formula C23H25N3O4 B2465157 N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 440117-73-7

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2465157
CAS No.: 440117-73-7
M. Wt: 407.47
InChI Key: NMDATUQMEUINHL-UHFFFAOYSA-N
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Description

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group, linked to a chromene carboxamide moiety, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Future Directions

The future directions for research on this compound and similar piperazine derivatives could involve further exploration of their synthesis methods and potential biological and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. A common method involves the Mannich reaction, where piperazine is reacted with formaldehyde and a methoxyphenyl compound to form the desired piperazine derivative . This intermediate is then coupled with a chromene derivative through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and scaling up the process to meet industrial demands. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary, with oxidation typically requiring acidic or basic conditions, reduction often performed under mild conditions, and substitution reactions conducted in the presence of a suitable catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in a hydroxyl chromene derivative. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a piperazine ring with a chromene carboxamide moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities .

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-29-19-8-6-18(7-9-19)26-14-12-25(13-15-26)11-10-24-22(27)20-16-17-4-2-3-5-21(17)30-23(20)28/h2-9,16H,10-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDATUQMEUINHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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